molecular formula C15H23BO4S B13143507 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304634-87-3

2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13143507
CAS No.: 2304634-87-3
M. Wt: 310.2 g/mol
InChI Key: LPRASZJJWLDDRP-UHFFFAOYSA-N
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Description

2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(isopropylsulfonyl)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms are commonly used to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki–Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism by which 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its role in Suzuki–Miyaura coupling reactions. The compound acts as a nucleophilic partner, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with the organic halide .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-(Isopropylsulfonyl)phenylboronic acid

Uniqueness

What sets 2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart from similar compounds is its enhanced reactivity and stability in Suzuki–Miyaura coupling reactions. The presence of the isopropylsulfonyl group increases its solubility and compatibility with various reaction conditions, making it a versatile reagent in organic synthesis .

Biological Activity

2-(2-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique molecular structure and potential applications in organic synthesis and medicinal chemistry. This compound features a dioxaborolane ring and an isopropylsulfonyl substituent, which contribute to its chemical reactivity and biological activity. The molecular formula is C15H23BO4SC_{15}H_{23}BO_{4}S with a molecular weight of approximately 310.217 g/mol .

The presence of the boron atom in the dioxaborolane structure allows for various chemical reactions that are valuable in synthesizing complex organic molecules. The sulfonyl group enhances solubility and may influence biological interactions. Key properties include:

Property Value
Molecular FormulaC15H23BO4S
Molecular Weight310.217 g/mol
Purity98%
Physical FormSolid
Storage ConditionsInert atmosphere, 2-8°C

The potential biological activities may involve:

  • Enzyme Inhibition : Similar boron compounds have been shown to inhibit specific enzymes by binding to active sites or modifying enzyme structure.
  • Nucleic Acid Interaction : The compound may interact with DNA or RNA, potentially affecting transcription and translation processes.
  • Cell Signaling Modulation : It could influence cellular signaling pathways through protein interactions.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, related research provides insights into its potential applications:

  • Anticancer Activity : Boron compounds have been explored for their ability to target cancer cells selectively. For instance, studies indicate that boron-containing compounds can enhance the efficacy of chemotherapeutic agents .
  • Bioconjugation Applications : The unique reactivity of boron allows for bioconjugation strategies in drug development, where the compound can be used to attach therapeutic agents to targeting moieties .
  • Synthetic Versatility : The compound's structure allows it to participate in various organic reactions, making it a candidate for synthesizing other biologically active molecules.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related organoboron compounds:

Compound Name Key Features
4-Isopropylsulfonylphenylboronic acid pinacol esterSimilar reactivity; used in similar applications
4-Methylsulfinyl-phenylboronic acid pinacol esterContains a methylsulfinyl group; potential for different activity
4,4-Dimethyl-2-(isopropanesulfonyl)phenylboronic acid pinacol esterVariation affects solubility and reactivity

These comparisons highlight how variations in substituents influence the properties and potential applications of these compounds while emphasizing the unique characteristics of this compound.

Properties

CAS No.

2304634-87-3

Molecular Formula

C15H23BO4S

Molecular Weight

310.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-10-8-7-9-12(13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3

InChI Key

LPRASZJJWLDDRP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C(C)C

Origin of Product

United States

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